![molecular formula C11H17ClN4 B1481360 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-78-8](/img/structure/B1481360.png)
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
Synthesis Analysis
Piperidine derivatives are significant in drug design and play a crucial role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Activity
Studies have demonstrated the potential of pyrazine derivatives in anticancer activities. For instance, specific compounds synthesized from fluoro-substituted benzopyran exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Moreover, pyrazoline derivatives, which are nitrogen-rich carriers, were synthesized and found to have significant anticholinesterase effects, highlighting their potential in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial Activity
Compounds incorporating pyrazine moieties have been synthesized using piperidine as the organocatalyst, exhibiting significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Kandile & Zaky, 2015). This underscores the importance of pyrazine derivatives in developing new antimicrobial agents.
Structural and Medicinal Significance
The pyrazine ring, often found in association with other scaffolds like piperidine, is integral in numerous clinically used drugs, indicating its pivotal role in drug design. Its presence in various therapeutic applications over the last decade highlights the structural and medicinal significance of pyrazine derivatives (Miniyar et al., 2013).
Development of Antidiabetic Drugs
Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds exhibited strong inhibition potential, excellent antioxidant, and insulinotropic activities, marking their importance in diabetes treatment (Bindu et al., 2019).
Future Directions
properties
IUPAC Name |
3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGVXUSSCTDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN3C(=NC=C3Cl)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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